Enantioselective Anti-Inflammatory Activity
A pair of rosmarinic acid enantiomers (3a and 3b) were isolated from Perilla frutescens and evaluated for inhibition of nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages. The more active enantiomer exhibited an IC50 of 15.92 ± 3.32 μM, while its antipode showed an IC50 of 48.72 ± 4.12 μM, representing a 3.1-fold difference in potency [1]. This demonstrates that the stereochemistry of rosmarinic acid is a critical determinant of its anti-inflammatory activity. Procurement of (R)-rosmarinate ensures the active stereoisomer is utilized, avoiding the potency dilution associated with racemic mixtures.
| Evidence Dimension | Anti-inflammatory activity (NO production inhibition) |
|---|---|
| Target Compound Data | IC50 = 15.92 ± 3.32 μM (active enantiomer) |
| Comparator Or Baseline | IC50 = 48.72 ± 4.12 μM (less active enantiomer) |
| Quantified Difference | 3.1-fold higher potency |
| Conditions | LPS-stimulated RAW264.7 murine macrophage cell line; NO production measured |
Why This Matters
This quantifies the risk of using undefined stereochemistry: racemic mixtures will contain a substantial fraction of a less potent enantiomer, reducing overall efficacy and introducing experimental variability.
- [1] Ma, T., et al. (2024). New depside and rosmarinic acid derivatives from Perilla frutescens and their anti-inflammatory activity. Journal of Asian Natural Products Research, 26(1), 69-77. View Source
